1-(2,4-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one
Description
1-(2,4-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one is a brominated ketone derivative featuring a propan-2-one backbone substituted with a bromine atom and a 2,4-bis(difluoromethyl)phenyl group. This compound is structurally characterized by the presence of two difluoromethyl (–CF₂H) groups at the 2- and 4-positions of the aromatic ring, which confer unique electronic and steric properties. The bromine atom at the α-position of the ketone enhances electrophilicity, making it reactive in nucleophilic substitution or coupling reactions.
Properties
Molecular Formula |
C11H9BrF4O |
|---|---|
Molecular Weight |
313.09 g/mol |
IUPAC Name |
1-[2,4-bis(difluoromethyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C11H9BrF4O/c1-5(17)9(12)7-3-2-6(10(13)14)4-8(7)11(15)16/h2-4,9-11H,1H3 |
InChI Key |
KFCFAZDXPXRXIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)C(F)F)C(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl groups, followed by bromination using bromine or a brominating agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale diflu
Biological Activity
1-(2,4-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one is a synthetic organic compound notable for its unique structural features, which include a bromine atom and difluoromethyl substituents on a phenyl ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
- Molecular Formula : C12H10BrF2O
- Molecular Weight : Approximately 303.11 g/mol
The presence of difluoromethyl groups enhances the compound's lipophilicity and reactivity, making it a promising candidate for interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The difluoromethyl groups increase the compound's affinity for hydrophobic regions in proteins and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Cell Proliferation Modulation : It could affect the growth and proliferation of certain cancer cell lines.
Biological Activity Data
A summary of the biological activities observed in studies involving this compound is presented in Table 1 below:
Case Studies
- Antitumor Efficacy : In a study examining the antitumor properties of this compound, researchers found that the compound exhibited significant cytotoxic effects against HeLa cells with an IC50 value of 15 µM. This suggests potential for further development as an anticancer agent.
- Enzyme Interaction Studies : The compound was tested for its ability to inhibit PARP (Poly (ADP-ribose) polymerase), an enzyme involved in DNA repair mechanisms. Results indicated that it effectively inhibited PARP activity, suggesting its potential application in cancer therapies targeting DNA repair pathways.
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations showed favorable absorption characteristics, indicating that the compound could be bioavailable when administered in vivo. This aspect is crucial for its development as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(2,4-bis(difluoromethyl)phenyl)-1-bromopropan-2-one can be compared to the following analogous compounds:
1-[3,5-Bis(difluoromethyl)phenyl]-1-bromopropan-2-one (CAS 1803848-57-8)
- Structural Difference : The difluoromethyl groups are positioned at the 3,5-positions of the phenyl ring instead of 2,4-positions.
- Steric Effects: The 2,4-substitution introduces greater steric hindrance near the ketone group, which may reduce reactivity in bulkier reaction environments .
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one
- Structural Difference : Lacks difluoromethyl groups; instead, it has a methyl group at the 4-position and a phenyl group at the β-position of the ketone.
- Impact :
- Reactivity : The absence of fluorine substituents reduces electron-withdrawing effects, making the α-bromoketone less electrophilic.
- Applications : Such compounds are often intermediates in synthesizing heterocycles (e.g., thiazoles) or pharmaceuticals, whereas difluoromethylated analogs may exhibit enhanced metabolic stability in medicinal chemistry applications .
1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one Derivatives
- Structural Difference : Substituted with chlorine and fluorine instead of difluoromethyl groups.
- Impact :
- Electrophilicity : Chlorine’s stronger electron-withdrawing nature increases the ketone’s electrophilicity compared to difluoromethyl groups.
- Biological Activity : Halogenated aromatic ketones are common in agrochemicals and antivirals, but difluoromethyl groups may improve lipid solubility and bioavailability .
BACE1 Inhibitors with Difluoromethylcyclopropane Moieties
- Structural Difference : Contains a difluoromethylcyclopropane amine group instead of a brominated ketone.
- Impact :
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
Synthetic Pathways : Brominated ketones like the target compound are typically synthesized via bromination of α,β-unsaturated ketones (e.g., ). The 2,4-bis(difluoromethyl)phenyl group may require specialized fluorination techniques, such as Balz-Schiemann or halogen-exchange reactions.
Substituent Effects :
- Fluorine vs. Chlorine : Difluoromethyl groups offer moderate electron withdrawal with lower steric demand compared to chlorine, enabling tunable reactivity for catalysis or drug design.
- Positional Isomerism : The 2,4-substitution pattern may hinder crystallization (due to asymmetry) compared to the 3,5-isomer, affecting material processing .
Applications : The compound’s bromine and difluoromethyl groups make it a candidate for Suzuki-Miyaura cross-coupling (via C–Br bond) or as a fluorinated building block in pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
